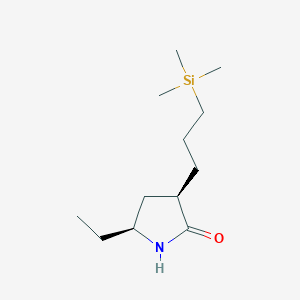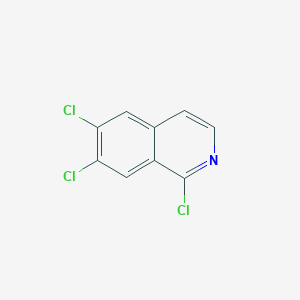
1,6,7-Trichloroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6,7-トリクロロイソキノリンは、イソキノリンファミリーに属する複素環式芳香族有機化合物です。イソキノリンは、ベンゼン環がピリジン環と縮合した構造が特徴です。この化合物は、イソキノリン環の1、6、および7の位置に結合した3つの塩素原子によって注目されており、その化学的性質と反応性に大きな影響を与えています。
準備方法
合成経路と反応条件: 1,6,7-トリクロロイソキノリンは、さまざまな方法で合成することができます。一般的なアプローチの1つは、イソキノリン誘導体の塩素化です。例えば、イソキノリンから出発して、五塩化リンまたは塩化スルフリルなどの試薬を用いて、制御された条件下で選択的塩素化を行うことで、目的の位置に塩素原子を導入できます。
工業生産方法: 1,6,7-トリクロロイソキノリンの工業生産は、通常、大規模な塩素化プロセスを伴います。これらのプロセスは、収率と純度を最適化するために、しばしば連続フロー反応器と高度な精製技術を採用し、高品質な材料の一貫した生産を保証します。
化学反応の分析
反応の種類: 1,6,7-トリクロロイソキノリンは、以下の反応を含むさまざまな化学反応を起こします。
置換反応: 塩素原子は、適切な条件下で、アミンやチオールなどの他の求核剤で置換できます。
酸化反応: この化合物は、過酸化水素や過酸などの酸化剤を用いて、イソキノリンN-オキシドを形成するために酸化できます。
還元反応: 1,6,7-トリクロロイソキノリンの還元は、水素化リチウムアルミニウムなどの還元剤を用いて行うことができ、部分的または完全に脱塩素化されたイソキノリン誘導体の生成につながります。
一般的な試薬と条件:
置換: 求核剤(アミン、チオール)、溶媒(ジメチルホルムアミド、テトラヒドロフラン)、触媒(パラジウム、銅)。
酸化: 過酸化水素、過酸、溶媒(酢酸、ジクロロメタン)。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、溶媒(エーテル、テトラヒドロフラン)。
主要な生成物:
- 置換イソキノリン
- イソキノリンN-オキシド
- 脱塩素化イソキノリン誘導体
科学研究における用途
1,6,7-トリクロロイソキノリンは、科学研究でいくつかの用途があります。
化学: より複雑な複素環式化合物を合成するためのビルディングブロックとして、また有機合成における試薬として使用されます。
生物学: 抗菌作用や抗がん作用を含む潜在的な生物活性について調査されています。
医学: そのユニークな構造的特徴から、新しい医薬品開発のためのリード化合物として注目されています。
産業: 染料、顔料、およびその他の特殊化学品の製造に使用されています。
科学的研究の応用
1,6,7-Trichloroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
1,6,7-トリクロロイソキノリンの作用機序は、その具体的な用途によって異なります。生物系では、酵素や受容体などのさまざまな分子標的に作用し、特定の経路の阻害または活性化につながる可能性があります。関与する正確な分子標的と経路は、その使用状況によって異なります。
類似化合物:
- 1,3,6-トリクロロイソキノリン
- 1,5,7-トリクロロイソキノリン
- 1,3-ジクロロイソキノリン
- 1-クロロイソキノリン
比較: 1,6,7-トリクロロイソキノリンは、塩素原子の特定の位置により、他の塩素化イソキノリンとは異なる反応性と特性を示すユニークな化合物です。
類似化合物との比較
- 1,3,6-Trichloroisoquinoline
- 1,5,7-Trichloroisoquinoline
- 1,3-Dichloroisoquinoline
- 1-Chloroisoquinoline
Comparison: 1,6,7-Trichloroisoquinoline is unique due to the specific positions of its chlorine atoms, which confer distinct reactivity and properties compared to other chlorinated isoquinolines
特性
分子式 |
C9H4Cl3N |
|---|---|
分子量 |
232.5 g/mol |
IUPAC名 |
1,6,7-trichloroisoquinoline |
InChI |
InChI=1S/C9H4Cl3N/c10-7-3-5-1-2-13-9(12)6(5)4-8(7)11/h1-4H |
InChIキー |
KRZUSZVZKHXFQL-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C2=CC(=C(C=C21)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11877249.png)
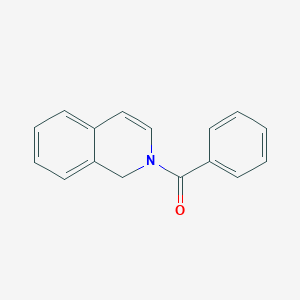
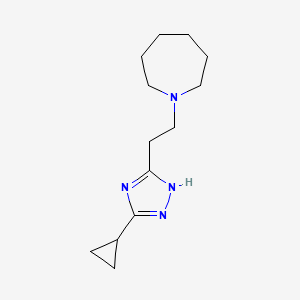

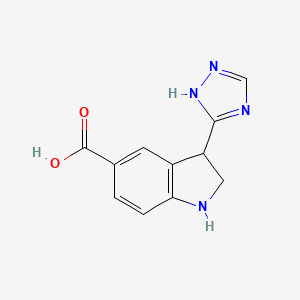
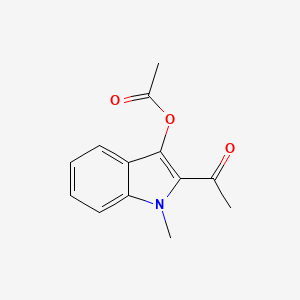



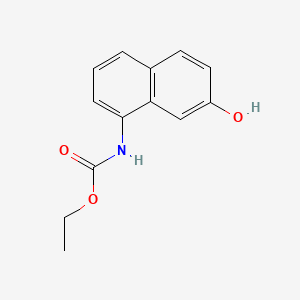


![3-Chloro-7-phenylimidazo[1,2-a]pyridine](/img/structure/B11877323.png)
